N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H15FN6O4 and its molecular weight is 386.343. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation for Drug Synthesis
Chemoselective acetylation processes, such as those involving compounds like N-(2-hydroxyphenyl)acetamide, play a crucial role in the synthesis of pharmaceutical drugs, including antimalarial drugs. These processes are optimized using catalysts and specific acyl donors, demonstrating the importance of precise chemical reactions in drug development (Magadum & Yadav, 2018).
Antimicrobial and Anti-inflammatory Compounds
The synthesis of novel acetamide derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has shown significant anti-inflammatory activity. These studies highlight the potential of acetamide derivatives in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Energetic Materials Research
Research on compounds like 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol demonstrates the exploration of acetamide derivatives in energetic materials. These studies involve the synthesis and analysis of compounds for their thermal stability and sensitivity, contributing to safer and more efficient energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).
Antipsychotic Agents Development
The development of antipsychotic agents, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showcases the application of acetamide derivatives in medicinal chemistry. These compounds offer a new avenue for antipsychotic drug development, highlighting the diverse therapeutic potential of acetamide derivatives (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives reveal their significance in materials science and medicinal chemistry. These complexes, exhibiting significant antioxidant activity, underline the broad applicability of acetamide derivatives in developing compounds with desirable chemical properties (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[4-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O4/c18-13-3-1-2-4-14(13)28-10-16(26)20-11-5-7-12(8-6-11)24-17(27)23(21-22-24)9-15(19)25/h1-8H,9-10H2,(H2,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRHIGBTLKHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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